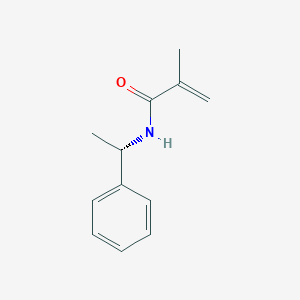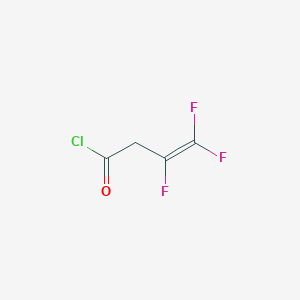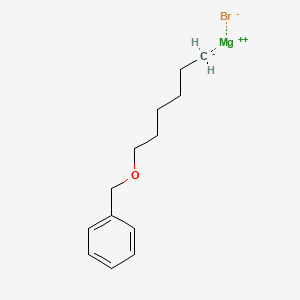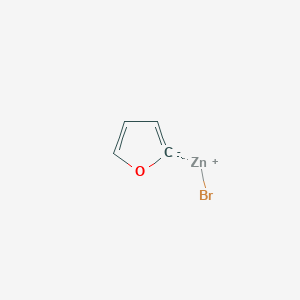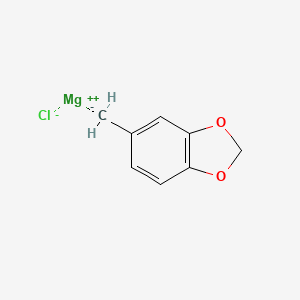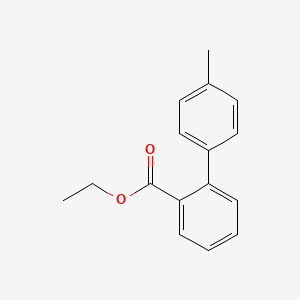
ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate
Vue d'ensemble
Description
Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate is an organic compound belonging to the biphenyl carboxylate family It is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and a methyl group on the biphenyl structure
Mécanisme D'action
Target of Action
It is noted that this compound is used as an important pharmaceutical intermediate in the preparation ofTemesartan , an angiotensin II receptor blocker (ARB) used to treat hypertension . Therefore, it can be inferred that the compound may interact with similar targets.
Action Environment
It’s worth noting that storage under high temperature and humid conditions has been reported to decrease the dissolution rate for some kinds of tablets containing related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate typically involves the esterification of 4’-methyl-1,1’-biphenyl-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4’-methyl-1,1’-biphenyl-2-carboxylic acid.
Reduction: 4’-methyl-1,1’-biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Ethyl 4’-methyl-1,1’-biphenyl-2-carboxylate can be compared with other biphenyl carboxylates such as:
Ethyl 4’-bromo-1,1’-biphenyl-2-carboxylate: Similar structure but with a bromine substituent, leading to different reactivity and applications.
Methyl 4’-methyl-1,1’-biphenyl-2-carboxylate: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
Ethyl 4’-hydroxy-1,1’-biphenyl-2-carboxylate: Contains a hydroxyl group, which can influence its solubility and reactivity.
Propriétés
IUPAC Name |
ethyl 2-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJXSGTLAYHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)

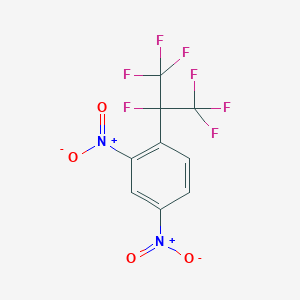


![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)


